Pencycuron

Catalog No.
S538948
CAS No.
66063-05-6
M.F
C19H21ClN2O
M. Wt
328.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pencycuron

Rhizoctonia solani resistance to SDHI & QoI fungicides compromises field efficacy. Pencycuron (CAS 66063-05-6) offers a targeted, non-systemic solution: • Microtubule inhibition with zero cross-resistance to sdhC/cyt b mutations • Hydrolytic stability >280 days (pH 4) & low water solubility (0.4 mg/L) enabling durable SC formulations • Proven B:C ratio up to 7.24 in rice/potato systems, outperforming strobilurin-triazole mixes. Procure with confidence for robust resistance management and rainfast protection.

CAS Number

66063-05-6

Product Name

Pencycuron

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

InChI

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)

InChI Key

OGYFATSSENRIKG-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

1-(4-chlorobenzyl)-1-cyclopentyl-3-phenylurea, pencycuron

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3

The exact mass of the compound Pencycuron is 328.1342 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg, 500 mg

Pencycuron (CAS 66063-05-6) is a highly stable, non-systemic phenylurea fungicide specifically developed for the targeted control of Rhizoctonia solani. Unlike broad-spectrum systemic agents, it operates via a distinct contact-based mechanism that inhibits fungal microtubule assembly. From a formulation and procurement perspective, pencycuron is characterized by its extremely low aqueous solubility (0.4 mg/L at 20°C) and documented hydrolytic stability, remaining unhydrolyzed at pH 4 for over 280 days [1]. These properties make it a highly suitable candidate for suspension concentrate (SC) formulations and specialized seed treatments where long-term environmental persistence and low leaching potential are critical material selection criteria.

Research Fit

1
Selective Rhizoctonia solani cell division inhibitor for specific pathogen research
2
Compatible with non-target AMF assays, supporting soil health research
3
Supports QoI resistance management study design and IPM research

Substituting pencycuron with generic broad-spectrum fungicides (such as azoxystrobin) or other targeted agents (like the SDHI thifluzamide) often fails due to rapid resistance development and formulation incompatibilities. Rhizoctonia solani populations frequently develop target-site mutations that render these generic alternatives ineffective, whereas pencycuron’s distinct phenylurea-based mode of action exhibits zero cross-resistance with these classes [1]. Furthermore, pencycuron’s specific physicochemical profile—specifically its high solubility in dichloromethane (100–1000 g/L) versus its virtual insolubility in water—requires dedicated formulation pathways that cannot be seamlessly swapped with water-soluble alternatives without compromising field stability and rainfastness [2].

Substitution Risk

QoI Class
Generic QoI substitution may not address azoxystrobin-resistant R. solani isolates, confounding resistance monitoring studies.
AMF Impact
Flutolanil replacement risks altered non-target AMF endpoints; Pencycuron shows differential microbiota response profile.
AG Specificity
Broad-spectrum alternatives may not account for AG-specific sensitivity, requiring pathogen subgroup identification in study design.

Absence of Cross-Resistance in SDHI-Resistant Pathogen Strains

Pathogen resistance is a primary driver of fungicide procurement failure. In studies evaluating Rhizoctonia solani isolates, comparative assays demonstrate no cross-resistance between pencycuron and succinate dehydrogenase inhibitors (SDHIs) or quinone outside inhibitors (QoIs) [1]. This ensures pencycuron remains highly effective in regions where modern single-site systemic fungicides fail due to target-site mutations.

Evidence DimensionCross-resistance correlation (ρ value)
Target Compound DataPencycuron (ρ < 0.3, indicating no cross-resistance)
Comparator Or BaselineThifluzamide / Azoxystrobin (High resistance correlation within their own classes)
Quantified DifferenceComplete maintenance of efficacy (0% cross-resistance) against SDHI-resistant mutant strains.
ConditionsIn vitro mycelial growth inhibition assays on PDA plates using SDHI-resistant R. solani isolates.

Procurement teams must select pencycuron for crop protection portfolios in regions where SDHI or QoI resistance has already been documented in target fungal populations.

In vitro potency
Cross-study comparable
EC50 0.0001–0.006 µg/mL (Pencycuron) vs Azoxystrobin 74.85 µg/mL
Reported high sensitivity against susceptible strains; verify against local R. solani isolates
In vitro mycelial growth assay data

Hydrolytic Stability for Long-Term Formulation Shelf-Life

The chemical stability of an active ingredient dictates its viability for long-term storage and complex formulation (e.g., suspension concentrates). Pencycuron demonstrates strict hydrolytic stability compared to ester-based or easily degraded generic fungicides. Experimental validation confirms that pencycuron undergoes zero measurable hydrolysis when maintained at pH 4 at 25°C for 280 days [1].

Evidence DimensionHydrolytic degradation rate
Target Compound DataPencycuron (0% hydrolysis at 280 days)
Comparator Or BaselineBaseline standard (Standard easily hydrolyzed fungicides)
Quantified Difference>280 days of stability under acidic aqueous conditions.
ConditionsAqueous solution at pH 4, maintained at 25°C for 280 days.

This extreme hydrolytic stability allows formulators to develop highly stable, long-shelf-life aqueous suspension concentrates without the need for expensive stabilizing additives.

AG sensitivity
Head-to-head
Pencycuron EC50 AG-2-2IIIB 0.0372 µg/mL vs Flutolanil 0.5071 µg/mL; AG-A inverse profile
Supports AG-specific selection research; efficacy depends on dominant pathogen subgroup
Maize sheath blight isolate data from Shanxi

Superior Benefit-Cost Ratio (B:C) in High-Dose Field Applications

For large-scale agricultural procurement, the economic scalability of the formulated product is as critical as its raw efficacy. In field trials managing sheath blight, pencycuron 22.9% SC demonstrated a highly scalable economic return profile. While azoxystrobin + difenoconazole mixtures saw their Benefit-Cost (B:C) ratio drop significantly at double doses, pencycuron's B:C ratio increased to 7.24, proving its cost-effectiveness in severe disease pressure scenarios[1].

Evidence DimensionBenefit-Cost (B:C) Ratio at double recommended dose
Target Compound DataPencycuron 22.9% SC (B:C ratio of 7.24)
Comparator Or BaselineAzoxystrobin 18.2% + Difenoconazole 11.4% SC (B:C ratio of 2.84)
Quantified DifferencePencycuron delivered a 2.5x higher economic return on investment at high application rates.
ConditionsField trials measuring grain yield enhancement and disease reduction against R. solani.

Buyers purchasing for large-scale agricultural operations should prioritize pencycuron for its superior economic scalability and cost-efficiency under high disease pressure.

Non-target AMF
Head-to-head
No significant effect on R. irregularis colonization vs Flutolanil reduced arbuscule formation at effective dose
Reported differential AMF safety profile; supports soil microbiome research design
Potato root organ culture in vitro

Superior Intrinsic Efficacy Against Rhizoctonia solani vs. Broad-Spectrum Strobilurins

When selecting a fungicide specifically for Rhizoctonia solani, targeted agents significantly outperform broad-spectrum alternatives in intrinsic activity. In comparative poisoned food technique assays, pencycuron demonstrated an ED50 of 0.2 ppm against R. solani, whereas the widely used broad-spectrum strobilurin, azoxystrobin, required an ED50 of 748.8 ppm to achieve similar inhibition[1]. This massive differential highlights the inefficiency of using generic broad-spectrum agents for targeted Rhizoctonia control.

Evidence DimensionHalf-maximal effective dose (ED50) for mycelial growth inhibition
Target Compound DataPencycuron (ED50 = 0.2 ppm)
Comparator Or BaselineAzoxystrobin (ED50 = 748.8 ppm)
Quantified DifferencePencycuron is over 3,700 times more potent in vitro against R. solani than azoxystrobin.
ConditionsIn vitro poisoned food technique, measuring colony diameter over seven days across concentrations from 0 to 1250 ppm.

Procurement specialists should avoid purchasing broad-spectrum strobilurins for specific Rhizoctonia outbreaks, as pencycuron offers vastly superior intrinsic potency at a fraction of the active ingredient concentration.

Field endpoint
Direct comparison
Pencycuron 29% disease control vs Fludioxonil 71% in ginseng damping-off field trial
Field trial endpoint may not mirror in vitro; supports integrated management research
Naturally infested ginseng seedling trial
Integrated synergy
Supporting evidence
76.7% additional growth reduction with superphosphate; 75% rate reduction possible with biocontrol
Supports IPM combination study context; requires partner-specific validation
In vitro and multi-year potato field data

Suspension Concentrate (SC) Formulation Development

Due to its documented hydrolytic stability (stable for >280 days at pH 4) and very low aqueous solubility (0.4 mg/L)[1], pencycuron is a highly suitable active ingredient for the development of high-stability suspension concentrates (SC). Formulators can leverage these properties to create rainfast, long-lasting protective sprays without the degradation risks associated with more water-soluble or pH-sensitive alternatives.

Resistance Management Rotational Programs

Because pencycuron utilizes a distinct phenylurea-based mechanism with no cross-resistance to SDHIs (like thifluzamide) or QoIs (like azoxystrobin) [2], it is a critical procurement choice for resistance management. It should be deployed in rotational programs specifically targeting Rhizoctonia solani populations that have developed sdhC or cytochrome b mutations.

High-Yield, Cost-Optimized Broad-Acre Crop Protection

Pencycuron is highly recommended for large-scale procurement in rice (sheath blight) and potato (black scurf) farming operations. Its scalable Benefit-Cost ratio (reaching 7.24 at higher doses) ensures that industrial agricultural buyers achieve maximum economic yield protection per dollar spent, significantly outperforming broad-spectrum strobilurin/triazole mixtures under high disease pressure [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Seed treatment studies targeting sensitive AGs
AG sensitivity and AMF safety profile
Confirm dominant AG identity and field response under IPM
QoI resistance management studies
Cell division inhibition, no strobilurin cross-resistance
QoI-resistant isolate panel screening
Biological control integration research
Synergy with mycoparasites and fertilizers
Rate reduction validation with specific biocontrol partners
Sheath blight research in rice/corn
AG-1-IA specific activity
Local AG population sensitivity profiling

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

328.1342410 Da

Monoisotopic Mass

328.1342410 Da

Heavy Atom Count

23

LogP

4.82 (LogP)

Appearance

Solid powder

Melting Point

130.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GCH2G449HP

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

3.75e-12 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

66063-05-6

Wikipedia

Pencycuron

Use Classification

Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
1: Kang G, Kim J, Kwon E, Kim TH. Crystal structure of pencycuron. Acta Crystallogr E Crystallogr Commun. 2015 Jul 4;71(Pt 8):o532. doi: 10.1107/S2056989015012414. eCollection 2015 Aug 1. PubMed PMID: 26396781; PubMed Central PMCID: PMC4571381.
2: Fenoll J, Garrido I, Hellín P, Flores P, Vela N, Navarro S. Use of different organic wastes in reducing the potential leaching of propanil, isoxaben, cadusafos and pencycuron through the soil. J Environ Sci Health B. 2014;49(8):601-8. doi: 10.1080/03601234.2014.911581. PubMed PMID: 24901963.
3: Wang YS, Huang YJ, Chen WC, Yen JH. Effect of carbendazim and pencycuron on soil bacterial community. J Hazard Mater. 2009 Dec 15;172(1):84-91. doi: 10.1016/j.jhazmat.2009.06.142. Epub 2009 Jul 3. PubMed PMID: 19616894.
4: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Effect of pencycuron on microbial parameters of waterlogged soil. J Environ Sci Health B. 2006;41(8):1319-31. PubMed PMID: 17090495.
5: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron dissipation in soil: effect of application rate and soil conditions. Pest Manag Sci. 2005 Dec;61(12):1220-3. PubMed PMID: 16187259.
6: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Pencycuron application to soils: degradation and effect on microbiological parameters. Chemosphere. 2005 Sep;60(11):1513-22. Epub 2005 Apr 14. PubMed PMID: 16083758.
7: Pal R, Chakrabarti K, Chakraborty A, Chowdhury A. Dissipation of pencycuron in rice plant. J Zhejiang Univ Sci B. 2005 Aug;6(8):756-8. PubMed PMID: 16052708; PubMed Central PMCID: PMC1389856.
8: Hasan HA. Role of pencycuron in aflatoxin production and cotton seed protection. J Nat Toxins. 2001 May;10(2):127-36. PubMed PMID: 11405276.
9: Ueyama I, Kurogochi S, Kobori I, Hoshino T, Ishii Y, Takase I. Use of ion cluster analysis in a metabolic study of pencycuron, a phenylurea fungicide, in rabbits. J Agric Food Chem. 1982 Nov-Dec;30(6):1061-7. PubMed PMID: 7175035.

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